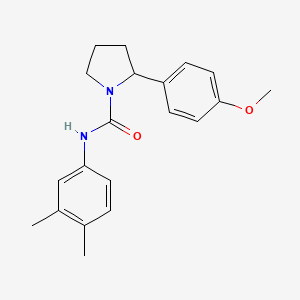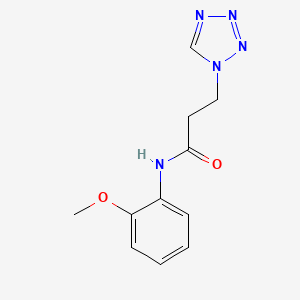![molecular formula C28H25ClN2O4S B6041436 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B6041436.png)
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide, also known as BMS-777607, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. This compound was first synthesized in 2007 by Bristol-Myers Squibb and has since been the subject of extensive scientific research due to its potential as a therapeutic agent for various types of cancer.
Mechanism of Action
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide inhibits the c-Met receptor tyrosine kinase by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This inhibition results in the induction of apoptosis and the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion in various types of cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide is its specificity for the c-Met receptor tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide is its relatively low potency compared to other c-Met inhibitors, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide, including the development of more potent analogs of the compound, the identification of biomarkers that can predict response to treatment, and the investigation of combination therapies that can enhance the efficacy of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide in the treatment of cancer. Additionally, the role of c-Met in other biological processes, such as wound healing and tissue regeneration, may also be a focus of future research.
Synthesis Methods
The synthesis of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide involves several steps, starting with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylbenzenesulfonamide and sodium hydride to form the corresponding sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with benzylamine and 4-dimethylaminopyridine to form the desired product, 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide.
Scientific Research Applications
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide has been extensively studied for its potential as a therapeutic agent for various types of cancer, including breast, lung, and liver cancer. It has been shown to inhibit the growth and metastasis of cancer cells by targeting the c-Met receptor tyrosine kinase, which plays a key role in cell proliferation, survival, and migration.
properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4S/c1-20-12-15-23(16-13-20)36(33,34)31(19-21-8-4-3-5-9-21)26-11-7-6-10-24(26)28(32)30-25-18-22(29)14-17-27(25)35-2/h3-18H,19H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMVQESNSSRREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-2-methylbenzamide](/img/structure/B6041366.png)

![N-methyl-1-phenyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6041383.png)
![methyl 4-oxo-4-{[1-(2-phenylethyl)-3-piperidinyl]amino}butanoate](/img/structure/B6041391.png)
![4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6041407.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)
![3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B6041421.png)


![isobutyl [2-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B6041442.png)
![1-(1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6041445.png)
![3-(4-chlorophenyl)-2-ethyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041450.png)